molecular formula C10H17Cl2N3O2 B2548622 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride CAS No. 2173997-12-9

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Cat. No.: B2548622
CAS No.: 2173997-12-9
M. Wt: 282.17
InChI Key: JJFWPHORLHBONR-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, a piperidine moiety, and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and piperidine-containing molecules. Examples are:

  • 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride
  • 4-Methyl-2-piperidin-4-ylpyrimidine dihydrochloride

Uniqueness

What sets 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-2-4-11-5-3-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWPHORLHBONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCNCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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